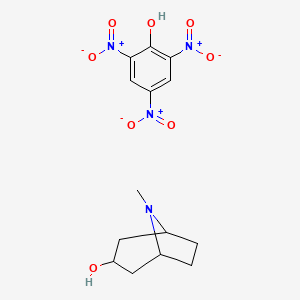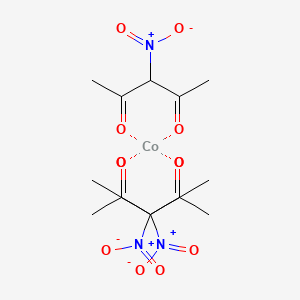![molecular formula C14H9N3O5 B14156804 N-[(5-nitro-2-furanyl)methylideneamino]-2-benzofurancarboxamide](/img/structure/B14156804.png)
N-[(5-nitro-2-furanyl)methylideneamino]-2-benzofurancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1-benzofuran-2-carboxamide is a compound that belongs to the nitrofuran class of antibiotics. Nitrofurans are known for their broad-spectrum antibacterial activity and are often used to treat infections caused by drug-resistant bacterial strains . This compound is characterized by its unique structure, which includes a nitrofuran moiety and a benzofuran carboxamide group.
Métodos De Preparación
The synthesis of N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1-benzofuran-2-carboxamide typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 1-benzofuran-2-carboxamide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1-benzofuran-2-carboxamide has several scientific research applications:
Mecanismo De Acción
The antibacterial activity of N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1-benzofuran-2-carboxamide is primarily due to its ability to inhibit bacterial enzymes involved in essential cellular processes . The compound is converted by bacterial nitroreductases to reactive intermediates that can damage bacterial DNA, RNA, and proteins . This multi-target mechanism makes it less prone to bacterial resistance compared to other antibiotics .
Comparación Con Compuestos Similares
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1-benzofuran-2-carboxamide can be compared to other nitrofuran antibiotics such as:
Nitrofurazone: Contains an n-methyl urea group and is used as a topical antibacterial agent.
Furaltadone: Contains a 3–5-nitrofuran-2-yl-methylideneamino-1,3-oxazolidin-2-one group and is used in veterinary medicine.
Furazolidone: Contains a 3-methyl-1,3-oxazolidin-2-one group and is used to treat gastrointestinal infections.
Nitrofurantoin: Contains a 1-methylimidazolidine-2,4-dione group and is used to treat urinary tract infections.
The uniqueness of N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1-benzofuran-2-carboxamide lies in its specific structure, which combines the nitrofuran and benzofuran moieties, potentially offering a broader spectrum of antibacterial activity and different pharmacokinetic properties compared to other nitrofuran antibiotics .
Propiedades
Fórmula molecular |
C14H9N3O5 |
|---|---|
Peso molecular |
299.24 g/mol |
Nombre IUPAC |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C14H9N3O5/c18-14(12-7-9-3-1-2-4-11(9)22-12)16-15-8-10-5-6-13(21-10)17(19)20/h1-8H,(H,16,18)/b15-8+ |
Clave InChI |
HUYNVPAPUBSRKR-OVCLIPMQSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C(O2)C(=O)N/N=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)C(=O)NN=CC3=CC=C(O3)[N+](=O)[O-] |
Solubilidad |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156726.png)
![4-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]-4-oxobutane-1,1,2-tricarboxylic acid](/img/structure/B14156744.png)
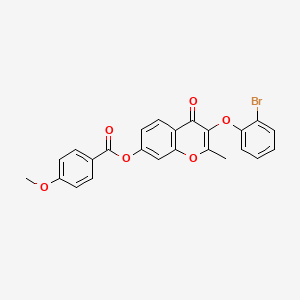
![5-Bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B14156762.png)
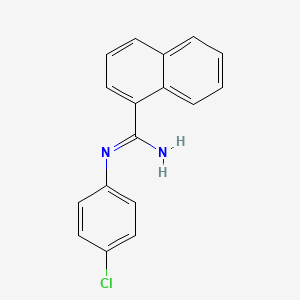


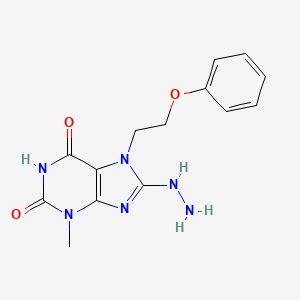
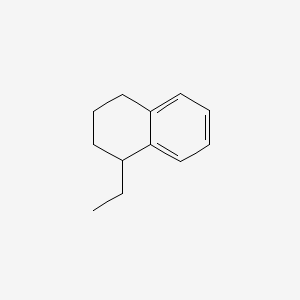
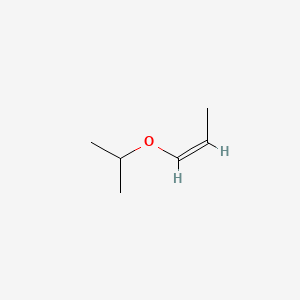
![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis[4-(4-chloro-2-methylphenoxy)butanamide]](/img/structure/B14156778.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B14156785.png)
